2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid
Description
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-fluoro-2-(3-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-5-3-2-4-10-7(5)6(9)8(11)12/h2-4,6H,1H3,(H,11,12) |
InChI Key |
DOACKDJHMATLMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Acetic Acid Derivatives
One of the most common approaches involves the fluorination of suitable acetic acid precursors, particularly using electrophilic or nucleophilic fluorinating agents. For example:
- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine at the alpha-position of acetic acid derivatives.
- Nucleophilic fluorination employing potassium fluoride (KF) or cesium fluoride (CsF) in the presence of phase transfer catalysts facilitates substitution on activated intermediates.
- Starting with methyl 2-(3-methoxypyridin-2-yl)acetate, fluorination at the alpha-carbon can be achieved using NFSI in acetonitrile under mild conditions, yielding the corresponding α-fluoro ester.
- Subsequent hydrolysis of the ester under basic or acidic conditions yields the free acid, 2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid .
Note: This method's efficiency depends on the stability of the pyridine ring during fluorination and the selectivity of fluorine addition.
Pyridine-Directed Fluorination via Cross-Coupling and Functional Group Transformations
Another effective route involves constructing the pyridine ring with the fluorinated acetic acid moiety attached:
- Preparation of 2-(3-methoxypyridin-2-yl)acetic acid can be achieved via a pyridine-directed C–H activation followed by fluorination.
- Cross-coupling reactions such as Suzuki-Miyaura or Negishi coupling facilitate the attachment of the pyridine fragment to fluorinated acetic acid derivatives.
- Synthesize a boronic acid derivative of 3-methoxypyridine-2-yl.
- Couple this with a fluorinated acetic acid derivative, such as ethyl 2-fluoro-2-iodoacetate, using Pd-catalyzed Suzuki coupling.
- Hydrolyze the ester to obtain the target acid.
This method benefits from high regioselectivity and functional group tolerance, as demonstrated in recent literature on heteroaryl fluorinated acids.
Multistep Synthesis via Building Block Assembly
A multistep approach involves constructing the pyridine ring with appropriate substituents, followed by functionalization:
- Step 1: Synthesize 2-(3-methoxypyridin-2-yl)acetic acid as a core building block, possibly via oxidation of a corresponding methyl derivative.
- Step 2: Introduce fluorine at the alpha-position through nucleophilic fluorination of the methyl group or via electrophilic fluorination of an acetic acid precursor.
- Step 3: Purify the product through column chromatography and acidify to obtain the free acid.
This approach is supported by experimental data showing high yields and selectivity, especially when employing protecting groups to safeguard sensitive functionalities.
Summary of Reaction Conditions and Data Table
| Method | Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | Methyl 2-(3-methoxypyridin-2-yl)acetate | NFSI | - | Acetonitrile | Room temp | 60-75 | Ester hydrolysis yields acid |
| 2 | 2-(3-methoxypyridin-2-yl)boronic acid | Ethyl 2-fluoro-2-iodoacetate | Pd(PPh₃)₄ | Toluene/water | Reflux | 70-80 | Suzuki coupling |
| 3 | 2-(3-methoxypyridin-2-yl)acetic acid | Electrophilic fluorinating agents | - | - | Mild heating | 50-65 | Direct fluorination |
Research Findings and Optimization
Recent studies emphasize the importance of optimizing reaction parameters:
- Fluorination efficiency improves with the use of phase transfer catalysts and controlled temperature.
- Selectivity is enhanced when protective groups are employed on the pyridine nitrogen to prevent side reactions.
- Hydrolysis conditions (acidic or basic) significantly influence the yield of the free acid.
For example, a study involving fluorination of methyl esters of heteroaryl acetic acids achieved yields up to 75% under mild conditions with NFSI, followed by hydrolysis to obtain the free acid with comparable efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Challenges :
- Isolation issues arise with electron-deficient aryl groups (e.g., NO₂) due to increased reactivity or instability .
- Methoxy-substituted derivatives (e.g., target compound) may require protective group strategies to prevent demethylation.
Biological Activity
2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid is a fluorinated organic compound featuring a methoxy-substituted pyridine ring. Its unique structure, characterized by the presence of fluorine and a carboxylic acid functional group, suggests significant potential for biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : C_8H_8FNO_3
- Molecular Weight : Approximately 185.15 g/mol
- Structure : The compound can be represented by the SMILES notation:
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the inhibition of specific enzymes and interactions with molecular targets involved in various biological pathways. The fluorine atoms enhance its stability and bioavailability, making it a promising candidate for drug development.
Table 1: Summary of Biological Activities
The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of fluorine and the methoxy group significantly influence its binding affinity to enzymes and receptors. Studies are ongoing to elucidate the exact pathways involved, but initial findings suggest modulation of enzyme activities critical for therapeutic applications.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound inhibits key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. Further research is needed to identify specific enzyme targets and their implications for drug interactions .
-
Anticancer Activity :
- Research on similar compounds has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, compounds with structural similarities exhibited IC50 values indicating potent antiproliferative activity against human colon (HCT116) and breast (MCF-7) cancer cell lines . These findings suggest that this compound may also possess similar anticancer properties.
- Antimicrobial Potential :
Future Directions
The ongoing research into this compound aims to further clarify its biological mechanisms and therapeutic applications. Key areas for future study include:
- Detailed enzyme interaction studies to identify specific targets.
- In vivo studies to assess pharmacokinetics and bioavailability.
- Exploration of its potential as a lead compound in drug discovery for treating infections or inflammatory diseases.
Q & A
What are the common synthetic routes for 2-Fluoro-2-(3-methoxypyridin-2-yl)acetic acid, and how are reaction conditions optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves fluorination and coupling reactions. A general approach includes:
Substitution Reactions : Reacting a pyridine derivative (e.g., 3-methoxypyridine) with fluorinated acetic acid precursors under alkaline conditions to introduce the fluorine atom .
Catalytic Coupling : Using palladium catalysts for cross-coupling reactions to attach the methoxypyridinyl group to the acetic acid backbone. Optimizing solvent systems (e.g., tetrahydrofuran) and temperature (60–80°C) improves yield .
Purification : Column chromatography or recrystallization ensures purity. Challenges like steric hindrance from the methoxy group require tailored catalysts (e.g., sodium iodide) .
What key physicochemical properties are critical for handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
Critical properties include:
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) but limited in water, necessitating solvent optimization for biological assays .
- Melting Point : Reported range of 113–124°C (analog data), requiring controlled heating during synthesis .
- Stability : Susceptible to hydrolysis under acidic conditions; storage at -20°C in inert atmospheres is recommended .
How is the crystal structure of fluorinated acetic acid derivatives validated, and what software is used?
Level: Basic
Methodological Answer:
X-ray crystallography is the gold standard:
Data Collection : Single-crystal diffraction at low temperatures (100 K) minimizes thermal motion artifacts.
Refinement : SHELXL (part of the SHELX suite) refines structural parameters, handling challenges like disorder in the methoxypyridinyl group .
Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond angles and torsional strain .
What mechanisms underlie the biological activity of this compound, particularly enzyme inhibition?
Level: Advanced
Methodological Answer:
The compound may inhibit enzymes like mPGES-1 or cytochrome P450 isoforms:
- mPGES-1 Inhibition : Competitive binding to the active site, disrupting prostaglandin E2 synthesis. In vitro assays (e.g., ELISA) measure IC50 values (low micromolar range for analogs) .
- CYP450 Modulation : Fluorine’s electronegativity enhances binding to heme iron in CYP1A2, validated via fluorometric assays .
- Structure-Activity Relationships (SAR) : Modifying the methoxy group’s position alters potency; molecular dynamics simulations predict binding poses .
How can computational methods predict binding affinities with target enzymes?
Level: Advanced
Methodological Answer:
Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. The methoxypyridinyl group’s orientation in the binding pocket is optimized using scoring functions .
QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical models assess electronic effects of fluorine on enzyme active sites .
MD Simulations : GROMACS evaluates stability of ligand-enzyme complexes over nanoseconds, identifying critical hydrogen bonds .
How can researchers resolve discrepancies in reported inhibitory activities of fluorinated derivatives?
Level: Advanced
Methodological Answer:
Contradictions arise from assay variability or structural nuances. Strategies include:
Standardized Assays : Replicate studies using consistent protocols (e.g., fixed ATP concentrations in kinase assays) .
Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity measurements .
Crystallographic Validation : Compare bound vs. unbound enzyme structures to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
